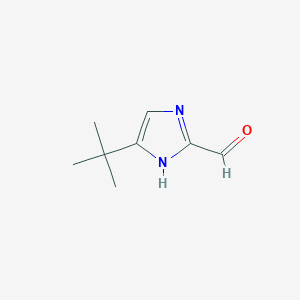
4-tert-butyl-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-1H-imidazole-2-carbaldehyde is a chemical compound belonging to the imidazole family, characterized by a tert-butyl group attached to the fourth position of the imidazole ring and an aldehyde group at the second position
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications
Mode of Action
Imidazole derivatives are known to interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
Imidazole derivatives are known to play a role in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-1H-imidazole-2-carbaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP), which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-butyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butyl group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Formation of 4-tert-butyl-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 4-tert-butyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-tert-butyl-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of functional materials and catalysts for various industrial processes.
Comparación Con Compuestos Similares
4-tert-butyl-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-butyl-1H-imidazole-4-carbaldehyde: Similar structure but with a butyl group instead of a tert-butyl group, affecting its steric and electronic properties.
4,5-dichloroimidazole: Contains chlorine substituents, which significantly alter its reactivity and applications.
Uniqueness: 4-tert-butyl-1H-imidazole-2-carbaldehyde is unique due to the presence of both the tert-butyl and aldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial contexts.
Propiedades
IUPAC Name |
5-tert-butyl-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(5-11)10-6/h4-5H,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVXEIIVDOIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)
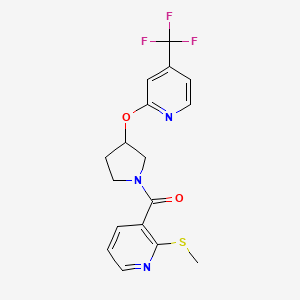
![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)
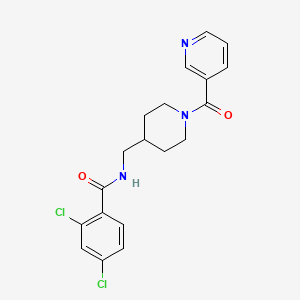
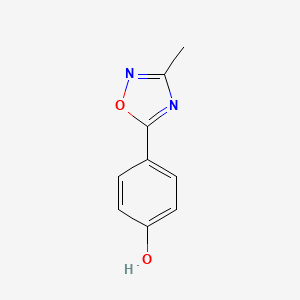
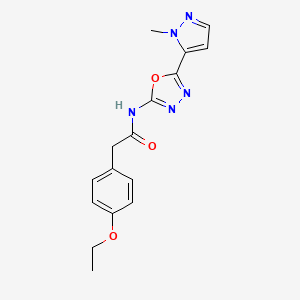

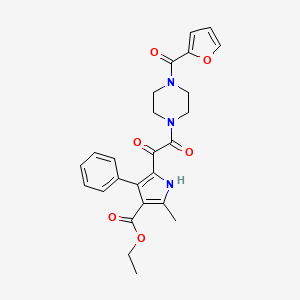
![4-[(2,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2744377.png)
![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)
![1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2744379.png)
![4-[5-(5-{[4-(4-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2744380.png)
![6-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline](/img/structure/B2744382.png)
![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)
